molecular formula C5H12Cl2N4 B035176 5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride CAS No. 89026-16-4

5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride

Cat. No.: B035176
CAS No.: 89026-16-4
M. Wt: 199.08 g/mol
InChI Key: LSSCOLGPHKNOBV-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride typically involves the reaction of imidazole with ethylenediamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity starting materials to achieve consistent product quality. The final product is typically purified through crystallization or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives with different functional groups. These derivatives often exhibit unique chemical and biological properties, making them valuable in scientific research and industrial applications.

Scientific Research Applications

5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride include:

  • 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride
  • 2-(2-Aminoethyl)-1H-imidazole-4-carboxamide
  • 2-(2-Aminoethyl)-1H-imidazole-5-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure and the presence of the dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

5-(2-aminoethyl)-1H-imidazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c6-2-1-4-3-8-5(7)9-4;;/h3H,1-2,6H2,(H3,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSCOLGPHKNOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)N)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride
Reactant of Route 3
5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride
Reactant of Route 4
5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride
Reactant of Route 5
5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride
Reactant of Route 6
5-(2-Aminoethyl)-1H-imidazol-2-amine dihydrochloride

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